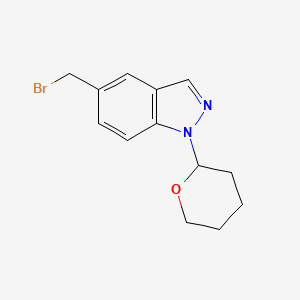5-(Bromomethyl)-1-(2-tetrahydropyranyl)indazole
CAS No.: 192369-91-8
Cat. No.: VC14417644
Molecular Formula: C13H15BrN2O
Molecular Weight: 295.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 192369-91-8 |
|---|---|
| Molecular Formula | C13H15BrN2O |
| Molecular Weight | 295.17 g/mol |
| IUPAC Name | 5-(bromomethyl)-1-(oxan-2-yl)indazole |
| Standard InChI | InChI=1S/C13H15BrN2O/c14-8-10-4-5-12-11(7-10)9-15-16(12)13-3-1-2-6-17-13/h4-5,7,9,13H,1-3,6,8H2 |
| Standard InChI Key | RLSOAWOMLBAFTH-UHFFFAOYSA-N |
| Canonical SMILES | C1CCOC(C1)N2C3=C(C=C(C=C3)CBr)C=N2 |
Introduction
Structural Characterization and Physicochemical Properties
Molecular Architecture
The compound features an indazole scaffold—a bicyclic structure comprising fused benzene and pyrazole rings. At the 1-position, the THP group (a six-membered oxygen-containing ring) provides steric protection, while the 5-position hosts a bromomethyl (-CH2Br) substituent. This configuration enhances reactivity at the brominated site, facilitating nucleophilic substitution reactions .
Table 1: Comparative Physicochemical Properties of Related Indazole Derivatives
The bromomethyl group increases molecular weight by ~84 g/mol compared to the amine derivative, with a corresponding rise in hydrophobicity (LogP) . The THP group’s ether oxygen contributes to moderate polarity, balancing solubility in organic solvents.
Spectroscopic Signatures
While direct spectral data for 5-(bromomethyl)-1-(2-THP-indazole) are scarce, analogous compounds exhibit characteristic NMR and IR profiles:
-
¹H NMR: The THP group’s anomeric proton resonates at δ 4.5–5.0 ppm, while the bromomethyl (-CH2Br) protons appear as a singlet near δ 4.3 ppm .
-
IR: Stretching frequencies for C-Br bonds (~550–600 cm⁻¹) and C-O-THP ethers (~1100 cm⁻¹) dominate .
Synthetic Methodologies and Reaction Pathways
Key Synthetic Routes
The synthesis of 5-(bromomethyl)-1-(2-THP-indazole) likely involves sequential functionalization of the indazole core:
Route 1: Bromination of 1-(2-THP-Indazol-5-yl)Methanol
-
THP Protection: Indazole-5-methanol reacts with dihydropyran under acidic conditions to install the THP group at N1 .
-
Bromination: Subsequent treatment with PBr3 or HBr/AcOH replaces the hydroxyl group with bromine, yielding the bromomethyl derivative .
Route 2: Direct Alkylation of 5-Bromomethylindazole
-
Indazole Alkylation: 5-Bromomethylindazole undergoes N-alkylation with 2,3-dihydropyran in the presence of a Lewis acid (e.g., BF3·Et2O) to attach the THP group .
Table 2: Representative Reaction Conditions from Patent Literature
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| THP Protection | Dihydropyran, HCl (cat.), reflux, 12h | 75–85 |
| Bromination | PBr3, DCM, 0°C → rt, 4h | 60–70 |
Applications in Medicinal Chemistry and Drug Development
Role as a Synthetic Intermediate
The bromomethyl group’s electrophilic nature enables cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitutions, making this compound valuable for constructing:
-
Kinase Inhibitors: Bromoalkylindazoles are precursors to irreversible inhibitors targeting cysteine residues in kinases .
-
Anticoagulants: Analogous THP-protected indazoles appear in thrombin inhibitor patents, suggesting potential anticoagulant applications .
Biological Activity Profiling
While direct pharmacological data are unavailable, structurally similar compounds exhibit:
-
Antiproliferative Effects: Indazole derivatives demonstrate activity against cancer cell lines (IC50: 1–10 μM) .
-
Antiviral Potency: Brominated heterocycles inhibit viral proteases in preclinical assays .
Future Directions and Research Opportunities
Expanding Synthetic Utility
-
Catalytic Functionalization: Transition metal-catalyzed C-H activation could streamline bromomethyl introduction.
-
Bioconjugation: Leveraging the bromine group for antibody-drug conjugate (ADC) synthesis.
Targeted Biological Studies
-
In Vivo Efficacy: Assessing pharmacokinetics and toxicity in murine models.
-
Structure-Activity Relationships (SAR): Modifying the THP group to optimize bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume